molecular formula C₁₀H₁₁ClN₂O₂ B1662735 Aminochlorthenoxazin CAS No. 3567-76-8

Aminochlorthenoxazin

Cat. No. B1662735
CAS RN: 3567-76-8
M. Wt: 226.66 g/mol
InChI Key: PCYLDXMXEPSXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminochlorthenoxazin, also known as ICI 350, is a compound with the molecular formula C10H11ClN2O2 . It is also referred to as 4H-1,3-Benzoxazin-4-one, 6-amino-2-(2-chloroethyl)-2,3-dihydro-, hydrochloride (1:1) . The compound has a racemic stereochemistry .


Molecular Structure Analysis

The molecular weight of Aminochlorthenoxazin is 226.66 Da . The structure of the compound includes a benzoxazine ring, which is a heterocyclic compound . The compound also contains a chlorine atom, which is part of a chloroethyl group .

properties

IUPAC Name

6-amino-2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-4-3-9-13-10(14)7-5-6(12)1-2-8(7)15-9/h1-2,5,9H,3-4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYLDXMXEPSXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC(O2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3443-15-0 (mono-hydrochloride)
Record name Aminochlorthenoxazin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70957052
Record name 6-Amino-2-(2-chloroethyl)-2H-1,3-benzoxazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminochlorthenoxazin

CAS RN

3567-76-8
Record name Aminochlorthenoxazin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-2-(2-chloroethyl)-2H-1,3-benzoxazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOCHLORTHENOXAZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM6P84G66V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminochlorthenoxazin
Reactant of Route 2
Reactant of Route 2
Aminochlorthenoxazin
Reactant of Route 3
Reactant of Route 3
Aminochlorthenoxazin
Reactant of Route 4
Aminochlorthenoxazin
Reactant of Route 5
Aminochlorthenoxazin
Reactant of Route 6
Aminochlorthenoxazin

Citations

For This Compound
8
Citations
FJ Garcia-March, R Garcia-Domenech… - Journal of pharmacy …, 1997 - academic.oup.com
Molecular topology has been applied to the design of new analgesic drugs. Linear discriminant analysis and connectivity functions were used to design two potentially suitable drugs …
Number of citations: 15 academic.oup.com
A Cherkasov - International Journal of Molecular Sciences, 2005 - mdpi.com
On the basis of the previous models of inductive and steric effects, ‘inductive’ electronegativity and molecular capacitance, a range of new ‘inductive’ QSAR descriptors has been derived…
Number of citations: 54 www.mdpi.com
E BALOGLU, S SHACHAM, D MCCAULEY… - ic.gc.ca
The present invention relates to compounds of formula (I): and pharmaceutically acceptable salts thereof, pharmaceutical compositions comprising the compounds of formula (I) or their …
Number of citations: 2 www.ic.gc.ca
MTD Cronin, AO Aptula, JC Dearden… - Journal of chemical …, 2002 - ACS Publications
The aim of this study was to develop a simple quantitative structure−activity relationship (QSAR) for the classification and prediction of antibacterial activity, so as to enable in silico …
Number of citations: 111 pubs.acs.org
M Murcia-Soler, F Pérez-Giménez… - Journal of chemical …, 2004 - ACS Publications
A set of topological descriptors has been used to discriminate between antibacterial and nonantibacterial drugs. Topological descriptors are simple integers calculated from the …
Number of citations: 66 pubs.acs.org
M Murcia-Soler, F Pérez-Giménez… - Journal of Molecular …, 2003 - Elsevier
The aim of the work was to discriminate between antibacterial and non-antibacterial drugs by topological methods and to select new potential antibacterial agents from among new …
Number of citations: 66 www.sciencedirect.com
J Galvez, R Garcia-Domenech… - Journal of chemical …, 1995 - ACS Publications
In this paper we demonstrate that by an adequate combination of different topological indices it is possible to select and design new active compounds in different therapeutical scopes, …
Number of citations: 255 pubs.acs.org
F Tomás-Vert, F Pérez-Giménez… - Journal of Molecular …, 2000 - Elsevier
A new topological method that makes it possible to discriminate the active and inactive molecules on the basis of their chemical structures is applied in the present study to the …
Number of citations: 36 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.